molecular formula C14H26O2 B1619759 isopropyl undecylenate CAS No. 5459-98-3

isopropyl undecylenate

Cat. No.: B1619759
CAS No.: 5459-98-3
M. Wt: 226.35 g/mol
InChI Key: SJMKHCGKNIXLKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

isopropyl undecylenate, also known as isopropyl undec-10-enoate, is an organic compound with the molecular formula C14H26O2. It is an ester derived from 10-undecenoic acid and isopropanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-undecenoic acid, 1-methylethyl ester typically involves the esterification of 10-undecenoic acid with isopropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the esterification process is scaled up using continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity. The product is then purified using distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: isopropyl undecylenate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

isopropyl undecylenate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10-undecenoic acid, 1-methylethyl ester involves its interaction with cell membranes and enzymes. It is believed to disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death. Additionally, it may inhibit key enzymes involved in microbial metabolism, further contributing to its antimicrobial effects .

Comparison with Similar Compounds

  • 10-Undecenoic acid methyl ester
  • Undecylenic acid methyl ester
  • Methyl 10-undecenoate

Comparison: isopropyl undecylenate is unique due to its specific ester linkage with isopropanol, which imparts distinct physical and chemical properties compared to its methyl ester counterparts. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

5459-98-3

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

propan-2-yl undec-10-enoate

InChI

InChI=1S/C14H26O2/c1-4-5-6-7-8-9-10-11-12-14(15)16-13(2)3/h4,13H,1,5-12H2,2-3H3

InChI Key

SJMKHCGKNIXLKH-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)CCCCCCCCC=C

Canonical SMILES

CC(C)OC(=O)CCCCCCCCC=C

5459-98-3

Origin of Product

United States

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